2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride” is a chemical compound. It is a derivative of pyrimidylpiperazine , which is a metabolite of buspirone . Pyrimidylpiperazine derivatives have shown therapeutic interest . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Scientific Research Applications
Derivatization Reagent for Carboxyl Groups on Peptides
This compound can be used as a derivatization reagent for the carboxyl groups on peptides . This process is crucial in the spectrophotometric analysis of phosphopeptides .
Synthesis of Pyrrolo[2,3-b]pyridine
It can be used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine . This compound has potential applications in medicinal chemistry.
Synthesis of Pyridazin-4-ol
The compound can also be used in the synthesis of 3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazin-4-ol . This synthesized compound might have potential applications in pharmaceutical research.
Acetylcholinesterase Inhibitors
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .
Anti-fibrosis Activity
Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This suggests potential applications in the treatment of fibrotic diseases.
Selective AChE Inhibitor
Among the synthesized compounds, compound 6g exhibited the most potent inhibitory activity against AChE with IC50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC50 of 7.53 μM . This indicates that compound 6g is a selective AChE inhibitor, which could be considered as a lead compound for the development of AD drugs .
properties
IUPAC Name |
2-cyclopropyl-4-(4-propan-2-ylpiperazin-1-yl)pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4.2ClH/c1-11(2)17-7-9-18(10-8-17)13-5-6-15-14(16-13)12-3-4-12;;/h5-6,11-12H,3-4,7-10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKSZWQHDABECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC(=NC=C2)C3CC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.